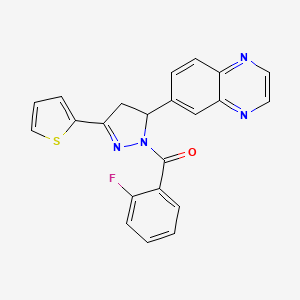

(2-fluorophenyl)(5-(quinoxalin-6-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)methanone

Description

BenchChem offers high-quality (2-fluorophenyl)(5-(quinoxalin-6-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-fluorophenyl)(5-(quinoxalin-6-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

(2-fluorophenyl)-(3-quinoxalin-6-yl-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15FN4OS/c23-16-5-2-1-4-15(16)22(28)27-20(13-19(26-27)21-6-3-11-29-21)14-7-8-17-18(12-14)25-10-9-24-17/h1-12,20H,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYNGWYUUWGILQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(N=C1C2=CC=CS2)C(=O)C3=CC=CC=C3F)C4=CC5=NC=CN=C5C=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15FN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound (2-fluorophenyl)(5-(quinoxalin-6-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)methanone , identified by CAS Number 946261-29-6, has garnered attention in medicinal chemistry due to its potential biological activities. Its structure incorporates multiple heterocycles, which are known to exhibit a range of pharmacological effects.

The molecular formula of this compound is with a molecular weight of 402.45 g/mol. Its structural complexity allows it to interact with various biological targets, making it a subject of ongoing research in drug development.

Biological Activity Overview

Research indicates that pyrazole derivatives, including the target compound, display diverse biological activities such as:

- Antimicrobial Activity : Pyrazole derivatives have shown significant antimicrobial properties against various bacterial strains. For instance, studies have highlighted their effectiveness in inhibiting the growth of Gram-positive and Gram-negative bacteria .

- Antitumor Effects : Compounds similar to the target have been evaluated for their anticancer properties. In vitro assays reveal that certain pyrazole derivatives can inhibit tumor cell proliferation effectively .

- Anti-inflammatory Properties : The compound's potential anti-inflammatory activity has been supported by docking studies that suggest interactions with cyclooxygenase enzymes, which play a key role in inflammatory processes .

Antimicrobial Activity

A study conducted on various pyrazole derivatives demonstrated that compounds with quinoxaline and thiophene moieties exhibited substantial antibacterial activity. The minimal inhibitory concentrations (MICs) for these compounds were significantly lower than those for standard antibiotics .

Antitumor Activity

The anticancer potential of similar pyrazole derivatives was assessed using the MTT assay, which measures cell viability. For example, one derivative showed an IC50 value of 0.08 µM against MCF-7 breast cancer cells, indicating potent antiproliferative effects .

Anti-inflammatory Studies

In vivo experiments have indicated that certain pyrazole derivatives can stabilize human red blood cell membranes, suggesting a potential mechanism for their anti-inflammatory activity. This was quantified through hemolysis inhibition assays at varying concentrations .

Data Tables

Case Studies

- Antimicrobial Efficacy : In a comparative study, the target compound was tested against standard antibiotics. Results indicated that it had comparable efficacy against resistant strains of Staphylococcus aureus and Escherichia coli .

- Antitumor Mechanism : A detailed investigation into the mechanism of action revealed that the compound induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

- Inflammation Model : In animal models of inflammation, administration of the compound resulted in reduced paw edema and lower levels of pro-inflammatory cytokines, reinforcing its potential as an anti-inflammatory agent .

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound has a molecular formula of and a molecular weight of 402.4 g/mol. Its structure features a fluorinated phenyl group, a quinoxaline moiety, and a thiophene ring, which contribute to its biological activities.

Anticancer Activity

Research indicates that derivatives of pyrazole compounds, including (2-fluorophenyl)(5-(quinoxalin-6-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)methanone, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study found that similar pyrazole derivatives demonstrated selective cytotoxicity against cancer cell lines while sparing normal cells .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Research suggests that it possesses inhibitory effects against various bacterial strains and fungi. The presence of the quinoxaline and thiophene moieties is believed to enhance its antimicrobial potency by interfering with microbial metabolic pathways .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, (2-fluorophenyl)(5-(quinoxalin-6-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)methanone has shown promise in reducing inflammation. Experimental models have indicated that the compound can decrease pro-inflammatory cytokine levels, suggesting its potential use in treating inflammatory diseases .

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of (2-fluorophenyl)(5-(quinoxalin-6-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)methanone against various cancer cell lines. The results demonstrated a dose-dependent reduction in cell viability, with IC50 values indicating potent activity comparable to established chemotherapeutic agents.

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial effects of the compound against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, revealing effective inhibition at low concentrations. The study highlighted the compound's potential as a lead structure for developing new antimicrobial agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.